molecular formula C21H23N3O4S2 B11353611 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11353611
M. Wt: 445.6 g/mol
InChI Key: ITLQMIASOVDURB-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving ethylamine and a suitable precursor.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as sulfur trioxide or chlorosulfonic acid.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable diene and sulfur.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling Reactions: The final compound is obtained through coupling reactions that link the various rings and functional groups together.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated form.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions at the phenyl ring can introduce various functional groups.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-(2-methyl-2-propanyl)-5-oxo-3-pyrrolidinecarboxamide
  • N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of structural features, including the piperidine, sulfonyl, thiophene, and oxazole rings

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H23N3O4S2/c1-2-16-6-3-4-12-24(16)30(26,27)17-10-8-15(9-11-17)22-21(25)18-14-19(28-23-18)20-7-5-13-29-20/h5,7-11,13-14,16H,2-4,6,12H2,1H3,(H,22,25)

InChI Key

ITLQMIASOVDURB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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